molecular formula C21H13Cl3N4O4 B10907930 3-(3-chlorophenyl)-5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione

3-(3-chlorophenyl)-5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione

Cat. No.: B10907930
M. Wt: 491.7 g/mol
InChI Key: MKPPHWYEJQHAKR-ZROIWOOFSA-N
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Description

The compound 3-(3-chlorophenyl)-5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione is a heterocyclic molecule featuring a pyrimidinedione core fused with a pyrazole ring. Key structural attributes include:

  • Substituents: A 3-chlorophenyl group at position 3, a methyl group at position 3 of the pyrazole ring, and a 2,5-dichlorophenyl substituent at position 1 of the pyrazole moiety.

Structural analogs, such as 3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione (), highlight the role of halogenation and alkylation in modulating physicochemical and pharmacological properties.

Properties

Molecular Formula

C21H13Cl3N4O4

Molecular Weight

491.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C21H13Cl3N4O4/c1-10-14(20(31)28(26-10)17-8-12(23)5-6-16(17)24)9-15-18(29)25-21(32)27(19(15)30)13-4-2-3-11(22)7-13/h2-9,30H,1H3,(H,25,29,32)/b14-9-

InChI Key

MKPPHWYEJQHAKR-ZROIWOOFSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions The process begins with the preparation of the chlorophenyl and dichlorophenyl intermediates, followed by their condensation with pyrazolylidene derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound can be used in the production of advanced materials, coatings, and polymers. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

Compound ID Pyrazole Substituents Pyrimidinedione Substituents Bioactivity (if reported) Reference
Target Compound 2,5-Dichlorophenyl 3-Chlorophenyl N/A
Analog () 2,4-Dimethylphenyl 3-Chlorophenyl N/A
8p () 2,5-Difluorophenoxy Cyclopropyl-pyridine DHODH inhibition
10c () 2-Chlorophenoxy Cyclopropyl-pyridazine DHODH inhibition
1326832-85-2 () 2-Chlorophenyl-oxadiazole Difluorobenzyl-thienopyrim. Kinase inhibition (pred.)

Key Observations :

  • Halogenation: Chlorine and fluorine substituents (e.g., 2,5-dichlorophenyl in the target compound vs. 2,5-difluorophenoxy in 8p) influence electronic properties and steric bulk, affecting binding affinity and metabolic stability .
  • Aromatic vs.

NMR Spectral Comparisons

Table 2: NMR Chemical Shift Variations in Pyrazole-Pyrimidinedione Analogs

Proton Position Target Compound (ppm) Analog (Region A/B, ppm) Rapa (ppm) Inference
39–44 (Region A) 7.2–7.8 7.0–7.5 (Compound 1) 6.8–7.3 Electron-withdrawing substituents upfield shifts
29–36 (Region B) 3.1–3.5 3.0–3.4 (Compound 7) 2.9–3.3 Minimal shift, conserved environment

Bioactivity and Pharmacological Properties

  • DHODH Inhibition: Analogs like 8p and 10c () inhibit human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases. Fluorinated phenoxy groups enhance potency due to increased electronegativity .
  • Similarity Indexing: Computational methods (Tanimoto coefficient) compare structural fingerprints to known bioactive molecules. For example, aglaithioduline showed 70% similarity to SAHA, a histone deacetylase inhibitor, correlating with shared pharmacokinetic properties .

Computational Analysis of Molecular Similarity

Tanimoto Coefficient and Bioactivity Clustering

  • Tanimoto Scores : Structural similarity metrics (e.g., MACCS or Morgan fingerprints) quantify overlap between the target compound and inhibitors like SAHA. Higher scores (>0.7) suggest conserved pharmacophores .
  • Bioactivity Clustering: Compounds with similar structures (e.g., dichlorophenyl vs. difluorophenoxy derivatives) cluster into groups with overlapping protein targets ().

Molecular Networking and Dereplication

  • MS/MS Fragmentation : Compounds with cosine scores >0.8 in molecular networking () share fragmentation patterns, aiding in rapid identification of structurally related analogs .

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